2-Methylthiochromothione
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Overview
Description
4H-1-Benzothiopyran-4-thione, 2-methyl- is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by a sulfur atom incorporated into the pyran ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzothiopyran-4-thione, 2-methyl- typically involves the cyclization of thiosalicylic acid derivatives. One common method includes the reaction of S-acyl (aroyl)thiosalicylic acids with N-phenyl (triphenylphosphoranylidene)ethenimine, leading to the formation of acylphosphoranes. These intermediates undergo intramolecular Wittig cyclization on the thiolester carbonyl to afford the desired benzothiopyran-4-thione .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzothiopyran-4-thione, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4H-1-Benzothiopyran-4-thione, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The exact mechanism of action of 4H-1-Benzothiopyran-4-thione, 2-methyl- is not well-documented. its biological activity is believed to be related to its ability to interact with specific enzymes and proteins, potentially inhibiting their function. The sulfur atom in the thione group can form strong interactions with metal ions and other electrophilic centers, which may contribute to its biological effects.
Comparison with Similar Compounds
4H-1-Benzothiopyran-4-one: This compound lacks the thione group and has different reactivity and applications.
2H-1-Benzothiopyran-2-one (Thiocoumarin): This isomer has the sulfur atom in a different position, leading to distinct chemical properties.
4H-3,1-Benzothiazin-4-ones:
Uniqueness: 4H-1-Benzothiopyran-4-thione, 2-methyl- is unique due to the presence of both a sulfur atom and a thione group in its structure. This combination imparts distinctive chemical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
54493-90-2 |
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Molecular Formula |
C10H8S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-methylthiochromene-4-thione |
InChI |
InChI=1S/C10H8S2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 |
InChI Key |
OPFHNXXKRKLZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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